molecular formula C44H86MgO4 B1612204 Magnesium didocosanoate CAS No. 43168-33-8

Magnesium didocosanoate

Cat. No.: B1612204
CAS No.: 43168-33-8
M. Wt: 703.5 g/mol
InChI Key: OBQVOBQZMOXRAL-UHFFFAOYSA-L
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Description

Magnesium didocosanoate, also known as magnesium behenate, is a magnesium salt of docosanoic acid. It is a white, waxy solid that is used in various industrial applications due to its unique properties. The compound is known for its high melting point and hydrophobic nature, making it useful in formulations where moisture resistance is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium didocosanoate can be synthesized through the reaction of docosanoic acid with magnesium hydroxide or magnesium oxide. The reaction typically involves heating the mixture to facilitate the formation of the magnesium salt. The general reaction is as follows:

2 C22H44O2+Mg(OH)2Mg(C22H43O2)2+2H2O\text{2 C}_{22}\text{H}_{44}\text{O}_2 + \text{Mg(OH)}_2 \rightarrow \text{Mg(C}_{22}\text{H}_{43}\text{O}_2)_2 + 2 \text{H}_2\text{O} 2 C22​H44​O2​+Mg(OH)2​→Mg(C22​H43​O2​)2​+2H2​O

In this reaction, docosanoic acid (C22H44O2) reacts with magnesium hydroxide (Mg(OH)2) to form this compound (Mg(C22H43O2)2) and water (H2O).

Industrial Production Methods

Industrial production of this compound often involves the use of high-purity docosanoic acid and magnesium oxide. The reactants are mixed and heated in a controlled environment to ensure complete reaction and high yield. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Magnesium didocosanoate primarily undergoes reactions typical of carboxylate salts. These include:

    Substitution Reactions: Where the magnesium ion can be replaced by other metal ions.

    Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form docosanoic acid and magnesium hydroxide.

Common Reagents and Conditions

    Acids: Strong acids like hydrochloric acid can hydrolyze this compound.

    Bases: Strong bases like sodium hydroxide can also cause hydrolysis.

Major Products

    Docosanoic Acid: Formed during hydrolysis.

    Magnesium Hydroxide: Also formed during hydrolysis.

Scientific Research Applications

Magnesium didocosanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and hydrophobic nature.

    Medicine: Explored for its use in controlled-release formulations for pharmaceuticals.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its moisture-resistant properties.

Mechanism of Action

The mechanism by which magnesium didocosanoate exerts its effects is primarily through its interaction with hydrophobic surfaces and its ability to form stable complexes with other molecules. The magnesium ion can coordinate with various functional groups, enhancing the stability and efficacy of formulations in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Magnesium Stearate: Another magnesium salt of a long-chain fatty acid, commonly used as a lubricant in tablet manufacturing.

    Magnesium Palmitate: Similar in structure but with a shorter carbon chain, used in cosmetics and pharmaceuticals.

Uniqueness

Magnesium didocosanoate is unique due to its longer carbon chain (22 carbons), which imparts higher melting point and greater hydrophobicity compared to magnesium stearate and magnesium palmitate. This makes it particularly useful in applications requiring enhanced moisture resistance and thermal stability.

Properties

IUPAC Name

magnesium;docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H44O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQVOBQZMOXRAL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H86MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195756
Record name Magnesium didocosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43168-33-8
Record name Magnesium didocosanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043168338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium didocosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium didocosanoate
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